molecular formula C25H29N3O3 B608507 LDN-214117

LDN-214117

Cat. No.: B608507
M. Wt: 419.5 g/mol
InChI Key: BHUXVRVMMYAXKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LDN-214117 is a synthetic organic compound known for its selective inhibition of bone morphogenetic protein type I receptor kinases, particularly activin receptor-like kinase-2. It has shown high selectivity for bone morphogenetic protein signaling over transforming growth factor-beta signaling and exhibits low cytotoxicity .

Biochemical Analysis

Biochemical Properties

LDN-214117 has been shown to interact with the activin receptor-like kinase-2 (ALK2), a bone morphogenetic protein (BMP) type I receptor kinase . It inhibits ALK2 most, with a biochemical IC50 of 24 nM . This interaction plays a crucial role in the regulation of BMP signaling, which is involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to reduce viability, proliferation, and cause apoptosis of lung carcinoma cells . It also hampers the chemotactic motility and migratory ability of these cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ALK2 receptor, leading to the inhibition of BMP signaling . This results in changes in gene expression and cellular processes. For example, it has been shown to have a time-dependent effect on gene regulation level and/or a BMP signaling pathway other than SMAD-dependent that is responsible for ID1 targeting .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to induce changes in the effects of this product over time. For instance, it has been shown to consistently induce opposite effects on the mRNA level compared to that of BMP-4 .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with different dosages. For example, treatment of immunodeprived mice bearing orthotopic xenografts of H3.3K27M, R206H mutant HSJD-DIPG-007 cells with 25mg/kg this compound for 28 days extended survival compared with vehicle controls .

Transport and Distribution

This compound has been shown to be orally bioavailable and well-tolerated, with good brain penetration . This suggests that it can be effectively transported and distributed within cells and tissues.

Subcellular Localization

Given its role as an inhibitor of the BMP signaling pathway, it is likely that it localizes to areas of the cell where this pathway is active .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LDN-214117 involves multiple steps, starting with the preparation of the core structure, which includes a pyridine ring substituted with a trimethoxyphenyl group. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

LDN-214117 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new functional groups to the molecule .

Scientific Research Applications

Efficacy Against Diffuse Intrinsic Pontine Glioma (DIPG)

Diffuse intrinsic pontine glioma is a highly aggressive pediatric brain tumor with limited treatment options. Research has demonstrated that LDN-214117 effectively induces apoptosis in ACVR1 mutant DIPG cells and enhances survival in preclinical models:

  • Preclinical Studies : In experiments involving immunodeprived mice with orthotopic xenografts of ACVR1 mutant DIPG cells, treatment with this compound significantly extended survival compared to vehicle controls. The compound exhibited good oral bioavailability and brain penetration, making it a promising candidate for further development in treating DIPG .
  • Mechanism of Action : this compound functions by inhibiting the ALK2 signaling pathway, which is often dysregulated in DIPG due to mutations. This inhibition leads to reduced cell viability and increased apoptosis in affected cells, highlighting the compound's potential as a targeted therapy .

Selectivity and Potency

This compound shows remarkable selectivity for ALK2 over other kinases, with an IC50 value of 24 nM, indicating its potency as an ALK2 inhibitor. Comparative studies have shown that it has a lower cytotoxic profile than other compounds, making it suitable for clinical applications .

Enhancing Drug Delivery

Recent studies have identified this compound as an agonist that enhances the intercellular exchange of extracellular vesicles (EVs). This property can significantly improve the delivery and therapeutic efficacy of nanomaterials used in cancer therapy:

  • Mechanism : this compound increases EV biogenesis through the bone morphogenetic protein–mitogen-activated protein kinase (BMP–MAPK) signaling pathway. This modulation facilitates better tumor accumulation and vascular penetration of nanoparticles, thereby improving their antitumor effects .
  • Preclinical Models : In various tumor models, treatment with this compound resulted in enhanced accumulation of therapeutic nanoparticles within tumors, demonstrating its utility in developing more effective nanomedicine strategies .

Case Studies and Research Findings

StudyFocusFindings
Carvalho et al. (2019)Efficacy in DIPGThis compound increased survival rates in mice with ACVR1 mutant DIPG xenografts .
Ensan (2020)Structure-Activity RelationshipIdentified this compound as a potent ALK2 inhibitor with low cytotoxicity; highlighted its potential for further development against DIPG .
Recent Nanomedicine ResearchDrug Delivery EnhancementDemonstrated that this compound enhances EV-mediated transport, improving the efficacy of nanoparticle-based therapies .

Comparison with Similar Compounds

LDN-214117 is unique in its high selectivity for bone morphogenetic protein signaling over transforming growth factor-beta signaling. Similar compounds include:

This compound stands out due to its high selectivity, low cytotoxicity, and potential therapeutic applications in treating specific medical conditions.

Biological Activity

LDN-214117 is a potent and selective inhibitor of the Activin receptor-like kinase 2 (ALK2), a type I bone morphogenic protein (BMP) receptor. This compound has gained attention due to its therapeutic potential in treating conditions associated with aberrant ALK2 signaling, such as Diffuse Intrinsic Pontine Glioma (DIPG) and Fibrodysplasia Ossificans Progressiva (FOP). This article explores the biological activity of this compound, including its mechanisms of action, efficacy in preclinical models, and relevant case studies.

This compound selectively inhibits ALK2 kinase activity, which is constitutively active in certain mutations, particularly in the context of ACVR1 mutations found in DIPG and FOP. By blocking this pathway, this compound effectively reduces downstream signaling mediated by SMAD proteins, specifically phospho-SMAD1/5/8, which are critical for cellular responses to BMP signaling.

Efficacy in Preclinical Models

Research has demonstrated that this compound exhibits significant biological activity in various preclinical models. The following table summarizes key findings regarding its potency and selectivity:

Cell Line GI50 (µM) Selectivity
R206H HSJD-DIPG-0071.57High selectivity for mutant ACVR1
G328V SU-DIPG-IV5.83–6.23Moderate selectivity
ACVR1 wild-type SU-DIPG-VI8.27Low selectivity
Normal human astrocytes (NHA-BS)>10Significant difference

The GI50 values indicate the concentration required to inhibit cell growth by 50%. Notably, this compound shows a marked lack of sensitivity in normal human astrocytes compared to DIPG cultures, suggesting a potential therapeutic window for targeting tumor cells while sparing normal cells .

Pharmacokinetics and Bioavailability

This compound has been characterized for its pharmacokinetic properties. It is orally bioavailable with a bioavailability rate (F) of approximately 0.75. In vivo studies have shown that after oral administration, this compound maintains effective concentrations in both plasma and brain tissue over time:

  • Plasma Concentration : Sustained over 8 hours post-administration.
  • Brain:Plasma Ratio : Approximately 0.80 at 2 hours post-dose, indicating good CNS penetration.

These properties are crucial for the development of effective therapies targeting central nervous system tumors .

Case Studies and Clinical Implications

In a study involving genetically engineered mouse models of brainstem glioma, treatment with this compound resulted in decreased levels of phospho-SMAD1/5 and Id2, demonstrating its ability to modulate critical signaling pathways involved in tumor progression. The study highlighted that tumors with mutant ACVR1 exhibited elevated levels of these signaling molecules, which were significantly reduced following treatment with this compound .

Moreover, the compound's safety profile was evaluated in mouse models where it was well-tolerated at doses up to 25 mg/kg, despite some initial weight loss observed with higher doses .

Properties

IUPAC Name

1-[4-[6-methyl-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]phenyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O3/c1-17-22(19-14-23(29-2)25(31-4)24(15-19)30-3)13-20(16-27-17)18-5-7-21(8-6-18)28-11-9-26-10-12-28/h5-8,13-16,26H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUXVRVMMYAXKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)C2=CC=C(C=C2)N3CCNCC3)C4=CC(=C(C(=C4)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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